molecular formula C27H23N3 B1583510 N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone CAS No. 73276-70-7

N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone

Cat. No. B1583510
CAS RN: 73276-70-7
M. Wt: 389.5 g/mol
InChI Key: CEAPHJPESODIQL-UHFFFAOYSA-N
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Description

“N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone” is a chemical compound with the molecular formula C27H23N3 . It is also known as 9-Ethylcarbazole-3-aldehyde N,N-diphenylhydrazone, 9-Ethylcarbazole-3-carbaldehyde diphenylhydrazone, and ELA 3011 .


Molecular Structure Analysis

The molecular structure of “N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone” is represented by the canonical SMILES string: CCn1c2ccccc2c2cc (/C=N/N (c3ccccc3)c3ccccc3)ccc21 .


Physical And Chemical Properties Analysis

“N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone” has a molecular weight of 389.492 Da . It has a density of 1.1±0.1 g/cm3 . The boiling point is 534.8±56.0 °C at 760 mmHg . The melting point is 156-158 °C (lit.) . The flash point is 277.2±31.8 °C .

Scientific Research Applications

Photochemical Isomerization

N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone undergoes isomerization from anti-form to syn-form upon UV light irradiation, both in solution and in solid polymer film. This property allows for the exploration of photochemical processes and the development of materials with light-responsive characteristics (Nakazawa et al., 1992).

Optical Properties and Photopolymerization Applications

Carbazole-based dyes, including those containing N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone, have shown promise in photopolymerization due to their optical properties. These compounds exhibit significant absorption peaks indicating potential for use as dyes or photosensitizers in various applications (Abro et al., 2017).

Charge Transport Properties

The concentration of N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone dispersed in polycarbonate affects the activation energy for charge transport, indicating its potential use in electronic materials where the manipulation of charge transport properties is essential (Nomura & Shirota, 1997).

Electroluminescence and Mechanochromism

Carbazole and triphenylamine-substituted ethenes, related to N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone, exhibit aggregation-induced emission and mechanochromism. These properties are crucial for the development of materials for optoelectronic applications, including light-emitting diodes and sensors (Chan et al., 2014).

Synthesis and Antibacterial Evaluation

Research into the synthesis of novel derivatives of N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone has led to the identification of compounds with significant antibacterial activity. This opens up potential applications in developing new antimicrobial agents (Abd Allah et al., 2015).

properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3/c1-2-29-26-16-10-9-15-24(26)25-19-21(17-18-27(25)29)20-28-30(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAPHJPESODIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904920
Record name 9-Ethylcarbazole-3-carbaldehyde diphenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone

CAS RN

73276-70-7
Record name 9-Ethylcarbazole-3-carbaldehyde diphenylhydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73276-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Carbazole-3-carboxaldehyde, 9-ethyl-, 2,2-diphenylhydrazone
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Ethylcarbazole-3-carbaldehyde diphenylhydrazone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethylcarbazole-3-carbaldehyde diphenylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,1-diphenylhydrazine and N-ethylcarbazole-3-carbaldehyde were reacted in ethanol at room temperature to obtain N-ethylcarbazole-3-carbaldehyde diphenylhydrazone with melting point of 160.2°-160.5° C., and 60 parts of this hydrazone compound and 100 parts of a polyester (Vylon 200 by Toyobo Co., Ltd.) were dissolved in 450 parts of tetrahydrofuran to prepare a coating solution. Then selenium was vacuum evaporated on a 10 μm thick aluminum foil laminated on a 75 μm thick polyester film to form a charge generating layer with thickness of approximately 0.3 μm, and to this layer was applied the above-said coating solution by a film applicator and dried to form a 20 μm thick charge transporting layer. In this way, there was obtained a double-layer type electrophotographic plate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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